1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazole-4-carbothialdehyde
Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. It also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . This group is a boronic acid derivative, which are important intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the triazole ring and the dioxaborolane group. The structure can be confirmed using techniques such as FTIR, NMR spectroscopy, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its chemical bonds. These properties can be determined using various analytical techniques .Scientific Research Applications
Structural and Electronic Characterization
Research on triazole derivatives, including those with dioxaborolane groups, often focuses on their synthesis, crystal structure, and electronic properties. For instance, studies on similar compounds have utilized Density Functional Theory (DFT) calculations, X-ray diffraction, and spectroscopic methods (FT-IR, NMR) to characterize their molecular structures and investigate their electronic properties. These properties are crucial for understanding the reactivity and potential applications of these compounds in various fields, including organic synthesis and material science (Wu et al., 2021).
Applications in Synthesis
Compounds with dioxaborolan-2-yl and triazole groups are valuable intermediates in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. Their stability and reactivity make them suitable for creating a wide range of products, from pharmaceuticals to agrochemicals. The synthesis and structural elucidation of these compounds, as demonstrated through various studies, highlight their significance in the development of new synthetic methodologies (Liao et al., 2022).
Safety And Hazards
properties
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazole-4-carbothialdehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BN3O3S/c1-16(2)17(3,4)24-18(23-16)13-5-7-15(8-6-13)22-10-9-21-11-14(12-25)19-20-21/h5-8,11-12H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOQMJUDXQNJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=C(N=N3)C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-1,2,3-triazole-4-carbothialdehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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